molecular formula C14H22NO5P B12767434 Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester CAS No. 114416-19-2

Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester

Cat. No.: B12767434
CAS No.: 114416-19-2
M. Wt: 315.30 g/mol
InChI Key: DRGLGHROIXXODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester is a chemical compound with the molecular formula C14H21O5P. It is also known by its IUPAC name, ethyl 4-(diethoxyphosphorylmethyl)benzoate. This compound is characterized by the presence of a benzoic acid core substituted with a diethoxyphosphinylmethyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester involves several steps. One common synthetic route includes the reaction of 4-(bromomethyl)benzoic acid with diethyl phosphite in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphinyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects. The compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4-amino-, methyl ester: This compound has a similar benzoic acid core but lacks the diethoxyphosphinyl group, resulting in different chemical properties and reactivity.

    Benzoic acid, 4-ethyl-, methyl ester: This compound has an ethyl group instead of the diethoxyphosphinyl group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives.

Properties

CAS No.

114416-19-2

Molecular Formula

C14H22NO5P

Molecular Weight

315.30 g/mol

IUPAC Name

ethyl 4-(diethoxyphosphorylmethylamino)benzoate

InChI

InChI=1S/C14H22NO5P/c1-4-18-14(16)12-7-9-13(10-8-12)15-11-21(17,19-5-2)20-6-3/h7-10,15H,4-6,11H2,1-3H3

InChI Key

DRGLGHROIXXODS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCP(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.